molecular formula C21H20BrN3O B2358405 1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847396-24-1

1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2358405
CAS No.: 847396-24-1
M. Wt: 410.315
InChI Key: KUUYKOPSBDMDDU-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a bromophenyl group, a benzoimidazole moiety, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step reactions. One common approach is the condensation of 2-bromobenzaldehyde with 2-methylallylamine to form an intermediate Schiff base, followed by cyclization with 2-aminobenzimidazole under acidic conditions to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzoimidazole moiety is known to bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
  • 1-(2-fluorophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
  • 1-(2-iodophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Uniqueness

The uniqueness of 1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct properties and applications.

Properties

IUPAC Name

1-(2-bromophenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O/c1-14(2)12-25-19-10-6-4-8-17(19)23-21(25)15-11-20(26)24(13-15)18-9-5-3-7-16(18)22/h3-10,15H,1,11-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUYKOPSBDMDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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